molecular formula C18H19NO4S B2439961 2-[2-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid CAS No. 326619-33-4

2-[2-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid

Cat. No.: B2439961
CAS No.: 326619-33-4
M. Wt: 345.41
InChI Key: LZTVABFKIFINKQ-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a sulfonyl group, an isoquinoline moiety, and an acetic acid functional group

Properties

IUPAC Name

2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-6-8-15(9-7-13)24(22,23)19-11-10-14-4-2-3-5-16(14)17(19)12-18(20)21/h2-9,17H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTVABFKIFINKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the sulfonyl group and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have demonstrated that derivatives of 4-methylphenyl sulfonamoyl carboxylic acids exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The molecular docking studies suggest effective interactions with bacterial enzymes, indicating a mechanism of action that warrants further investigation .

2. Antioxidant Properties
The compound has shown promising antioxidant activity in various assays. For instance, it was evaluated using the DPPH free radical scavenging method, where it exhibited substantial inhibition of free radicals. This suggests its potential utility in formulations aimed at oxidative stress-related conditions .

3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of compounds similar to 2-[2-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid. Research indicates that derivatives may inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Study Objective Findings
Egbujor et al. (2019)To evaluate antimicrobial and antioxidant propertiesCompounds showed significant activity against various pathogens; compound 2a was identified as a potent antioxidant .
Molecular Docking StudiesTo assess binding interactions with bacterial targetsSeveral derivatives exhibited strong binding affinity to target enzymes involved in bacterial metabolism, indicating potential for drug development .

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoquinoline moiety may interact with nucleic acids or other cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)indole: This compound shares the sulfonyl and aromatic characteristics but has a different core structure.

    1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: Similar in having a sulfonyl group and a heterocyclic core, but with a different arrangement of atoms.

    (1S)-N-(4-fluorophenyl)-1-(hydroxymethyl)-7-methoxy-1’-(4-methylphenyl)sulfonyl-2-spiro-1’,9’-dihydrospiro[azetidine-3,4’-β[carboline]-2’(3’H)-carboxamide: A more complex structure with additional functional groups and stereochemistry.

Uniqueness

2-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for various applications in research and industry.

Biological Activity

2-[2-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid (CAS RN: 326619-33-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for various pharmacological properties. The sulfonyl group enhances its solubility and bioavailability. The general structure can be represented as follows:

Structure C16H19N1O4S\text{Structure }C_{16}H_{19}N_{1}O_{4}S
  • Enzyme Inhibition : Research indicates that derivatives of tetrahydroisoquinolines can act as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition may lead to altered neurotransmitter levels, potentially impacting mood and cognitive functions .
  • Antitumor Activity : Some studies have suggested that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against B-16 melanoma cells with IC50 values in the low nanogram range .
  • Neuroprotective Effects : Compounds similar to this compound are being investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

  • In Vitro Studies : A study examining the cytotoxicity of tetrahydroisoquinoline derivatives demonstrated that specific modifications to the isoquinoline structure could enhance their effectiveness against cancer cells. The study reported that certain compounds exhibited IC50 values as low as 0.093 ng/mL against B-16 melanoma cells .
  • In Vivo Studies : In vivo experiments involving the administration of tetrahydroisoquinoline derivatives in mouse models showed promising results in reducing tumor growth when compared to control groups. These findings suggest a potential for clinical applications in oncology .

Data Table: Biological Activity Overview

Activity TypeMechanismReferenceObserved Effect
Enzyme InhibitionPNMT Inhibition Altered neurotransmitter levels
Antitumor ActivityCytotoxicity IC50 = 0.093 ng/mL
NeuroprotectionNeuroprotective mechanisms Potential therapeutic effects

Q & A

Q. Table 1: Key Parameters for Synthetic Optimization

ParameterRange TestedImpact on Yield
Temperature0°C to 80°CHigh (optimum: 50°C)
Solvent PolarityDCM, THF, DMFModerate (DCM preferred)
Reaction Time2–24 hoursLow (plateau at 12 hours)

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the sulfonyl and acetic acid groups. NOESY/ROESY can resolve stereochemical ambiguities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and acetic acid groups) .

Q. Example Workflow :

Assign proton signals in 1H NMR (e.g., δ 2.4 ppm for methyl in 4-methylbenzenesulfonyl).

Validate crystallographic data against Cambridge Structural Database (CSD) entries .

Advanced: How can researchers resolve contradictions in spectral or crystallographic data across studies?

Methodological Answer:

  • Impurity Analysis : Use HPLC with UV/Vis or MS detection to identify co-eluting epimers or byproducts, as noted in Pharmacopeial Forum guidelines for sulfonamide derivatives .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation of sulfonyl groups).
  • Crystallographic Reanalysis : Compare unit cell parameters and space groups with existing datasets to rule out polymorphic variations .

Case Study : Discrepancies in melting points may arise from differing purification methods (e.g., recrystallization solvents). Cross-reference DSC/TGA data with literature .

Advanced: What computational strategies are effective for modeling reaction mechanisms involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT, e.g., B3LYP/6-31G*) to map potential energy surfaces for sulfonylation or cyclization steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations to validate mechanistic pathways.

Q. Table 2: Computational Parameters

MethodBasis SetSolvent ModelKey Output
DFT (B3LYP)6-31G*PCM (DCM)ΔG‡ = 25 kcal/mol
MDOPLS-AAExplicit H2ODiffusion Coefficients

Basic: How to address discrepancies in reported physical properties (e.g., solubility, melting point)?

Methodological Answer:

Purity Assessment : Use DSC to confirm melting point consistency. For example, impurities ≤2% can depress melting points by 5–10°C .

Solubility Profiling : Perform phase-solubility studies in buffered solutions (pH 1–10) to identify ionizable groups influencing solubility.

Advanced: What experimental design principles apply to optimizing reaction conditions for derivatives?

Methodological Answer:

  • Factorial Design : Screen variables (catalyst loading, temperature) using a 2k factorial approach to identify interactions .
  • Response Surface Methodology (RSM) : Maximize yield by modeling non-linear relationships (e.g., curvature in temperature vs. time plots).
  • Scale-Up Considerations : Apply dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency in reactor design .

Advanced: How to profile and mitigate impurities in final products?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation pathways.
  • Chromatographic Isolation : Use preparative HPLC to isolate impurities for structural characterization (e.g., ESI-MS/MS, 1H NMR) .
  • Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., ≤0.1% for unknown impurities).

Basic: What are the key considerations for stability studies under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months to predict shelf life.
  • Photostability : Use ICH Q1B guidelines with UV exposure (e.g., 1.2 million lux hours) to assess degradation .

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